molecular formula C30H27NO2P+ B1594853 4-Phthalimidobutyl triphenylphosphonium bromide CAS No. 65273-47-4

4-Phthalimidobutyl triphenylphosphonium bromide

Cat. No. B1594853
CAS RN: 65273-47-4
M. Wt: 464.5 g/mol
InChI Key: ZBZWQPDBFWXHJV-UHFFFAOYSA-N
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Description

4-Phthalimidobutyl triphenylphosphonium bromide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triphenylphosphonium family, which has been shown to have a range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Li Fang-shi (2008) described the synthesis of ylide(4-carboxybutyl)triphenylphosphonium bromide, highlighting its use in stereo-selective drug synthesis. This compound was synthesized from triphenylphosphine and 5-bromovaleric acid, showcasing its potential in chemical reactions and drug development processes (Li Fang-shi, 2008).

Corrosion Inhibition

K. Bhrara, Hansung Kim, and Gurmeet Singh (2008) evaluated butyl triphenyl phosphonium bromide for its inhibiting effects on corrosion of mild steel in sulfuric acid solutions. Their study showed that it acts as a corrosion inhibitor, decreasing corrosion rates significantly and suggesting its potential in protecting metals from corrosion (Bhrara, Kim, & Singh, 2008).

Biological Applications

J. I. Manzano et al. (2019) discovered new 4-hydroxyphenyl phosphonium salt derivatives with potent activity against the protozoan parasite Leishmania donovani, indicating potential for developing new antileishmanial treatments. Their study also assessed the pharmacokinetics and in vivo efficacy, suggesting a promising lead for therapeutic applications (Manzano et al., 2019).

Material Science

I. Sava et al. (2018) synthesized novel triphenylmethane-based polyimides and copolyimides with excellent thermal stability and dielectric properties. These materials could have significant applications in electronics and other fields requiring materials with high thermal stability and specific electrical properties (Sava et al., 2018).

Environmental Applications

S. Aldridge et al. (2007) investigated the degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. This study provided insights into the environmental behavior of phosphonium bromides and their impact on radioactive waste management (Aldridge, Warwick, Evans, & Vines, 2007).

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27NO2P.BrH/c32-29-27-20-10-11-21-28(27)30(33)31(29)22-12-13-23-34(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-11,14-21H,12-13,22-23H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNPTFHDEQEFAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrNO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983876
Record name [4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phthalimidobutyl triphenylphosphonium bromide

CAS RN

65273-47-4
Record name 65273-47-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Phthalimidobutyl)triphenylphosphonium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GKH44WNY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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